4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
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Overview
Description
4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of fluorine atoms and a pyrazole ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorobenzyl bromide with pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzyl bromide
- 4-Fluorobenzylamine
- 4-Fluorobenzenesulfonamide
Uniqueness
4-FLUORO-N~1~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both fluorine atoms and a pyrazole ring distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C16H13F2N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H13F2N3O2S/c17-13-3-1-12(2-4-13)10-21-11-15(9-19-21)20-24(22,23)16-7-5-14(18)6-8-16/h1-9,11,20H,10H2 |
InChI Key |
PXNJZGBGWXAYPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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